molecular formula C6H7IN2O B14841968 6-(Aminomethyl)-4-iodopyridin-2-OL

6-(Aminomethyl)-4-iodopyridin-2-OL

Cat. No.: B14841968
M. Wt: 250.04 g/mol
InChI Key: MKOJZILAOPXMMG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-iodopyridin-2-OL is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, an iodine atom at the 4-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-iodopyridin-2-OL can be achieved through several synthetic routes. One common method involves the iodination of 2-hydroxypyridine followed by the introduction of the aminomethyl group. The iodination can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The aminomethylation can be performed using formaldehyde and a primary amine in the presence of an acid catalyst, following the Mannich reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the iodination of 2-hydroxypyridine and subsequent aminomethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-iodopyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)-4-iodopyridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-iodopyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-4-iodopyridin-2-OL is unique due to the presence of the iodine atom, which can engage in halogen bonding, a type of non-covalent interaction that is less common with other halogens. This property can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

6-(aminomethyl)-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C6H7IN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10)

InChI Key

MKOJZILAOPXMMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)I

Origin of Product

United States

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